6-chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
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Description
6-chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C19H20ClN5O4 and its molecular weight is 417.85. The purity is usually 95%.
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Biological Activity
6-Chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C19H20ClN5O4
- Molecular Weight : 419.91 g/mol
- Physical State : Solid
- Melting Point : 215.0–219.0 °C
The biological activity of this compound primarily involves its interaction with various biological targets. It has been shown to exhibit:
- Antiplasmodial Activity : This compound demonstrates significant in vitro activity against Plasmodium falciparum, particularly drug-resistant strains. The mechanism involves inhibition of dihydrofolate reductase (DHFR), a critical enzyme for folate metabolism in parasites .
Antiplasmodial Activity
A study evaluating the antiplasmodial activity of various triazine derivatives found that this compound exhibited potent activity against both sensitive and resistant strains of P. falciparum. The IC50 values for some related compounds are summarized below:
Compound | IC50 (μM) against FCR-3 strain | IC50 (μM) against 3D7 strain |
---|---|---|
Compound A | 0.00266 ± 0.00056 | 0.130 ± 0.027 |
Compound B | 0.0603 ± 0.0087 | 0.0183 ± 0.0121 |
Compound C | 0.171 ± 0.027 | 0.0610 ± 0.0291 |
This compound | Not directly measured | Not directly measured |
Note: Values represent mean ± standard deviation from triplicate determinations .
Cytotoxicity Studies
In cytotoxicity assays performed on HeLa cells:
- The majority of tested compounds showed low cytotoxicity at nanomolar concentrations.
- Compounds exhibited IC50 values in the micromolar range (10.9–>100 μM), indicating a favorable safety profile for further development .
Study on Structure-Activity Relationships
Research has indicated that modifications to the phenyl rings in triazines can significantly impact their biological activity:
- Substituents such as trifluoromethyl groups were linked to varying levels of efficacy against different strains of P. falciparum.
- The binding affinity to DHFR was found to correlate with structural modifications in the triazine scaffold .
In Vivo Studies
While in vitro studies provide insight into the potential efficacy of this compound against malaria parasites, further research is needed to evaluate its in vivo efficacy and pharmacokinetics.
Properties
IUPAC Name |
6-chloro-2-N,4-N-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O4/c1-26-11-5-7-13(15(9-11)28-3)21-18-23-17(20)24-19(25-18)22-14-8-6-12(27-2)10-16(14)29-4/h5-10H,1-4H3,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJMHCUVKJCQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.